molecular formula C9H10O B1436217 Propiophenone-D10 CAS No. 288400-96-4

Propiophenone-D10

Cat. No.: B1436217
CAS No.: 288400-96-4
M. Wt: 144.24 g/mol
InChI Key: KRIOVPPHQSLHCZ-CFTAVCBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propiophenone-D10 is a deuterated derivative of propiophenone, an aryl ketone. It is a colorless, sweet-smelling liquid that is insoluble in water but miscible with organic solvents. The molecular formula of this compound is C9D10O, and it has a molecular weight of 144.24 g/mol . This compound is primarily used as an isotopically labeled research compound.

Chemical Reactions Analysis

Propiophenone-D10 undergoes various chemical reactions, including:

Scientific Research Applications

Propiophenone-D10 is widely used in scientific research due to its isotopic labeling. It is used in:

Mechanism of Action

The mechanism of action of Propiophenone-D10 is similar to that of its non-deuterated counterpart. It acts as an intermediate in various chemical reactions, facilitating the formation of other compounds. The deuterium atoms in this compound can affect the reaction kinetics, often leading to a kinetic isotope effect where the reaction rate is altered due to the presence of heavier isotopes.

Comparison with Similar Compounds

Propiophenone-D10 can be compared with other similar compounds such as:

    Acetophenone: Another aryl ketone with a similar structure but with a methyl group instead of an ethyl group.

    Butyrophenone: A related compound with a longer carbon chain.

    Phenylacetone: Similar in structure but with a different functional group arrangement.

This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies and tracing experiments .

Properties

IUPAC Name

2,2,3,3,3-pentadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIOVPPHQSLHCZ-CFTAVCBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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